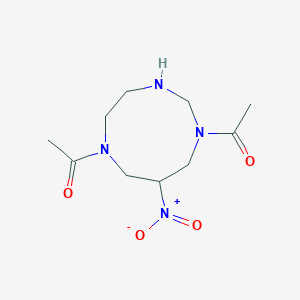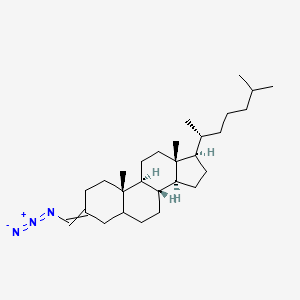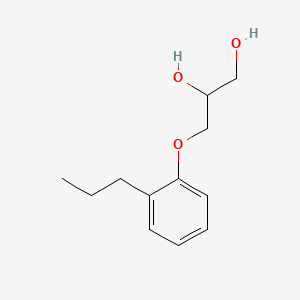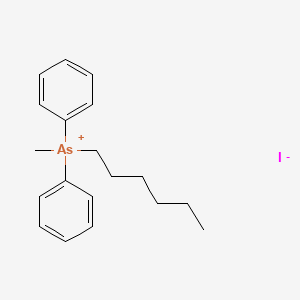![molecular formula C14H15NS B14510500 2-Methyl-N-[(phenylsulfanyl)methyl]aniline CAS No. 62723-85-7](/img/structure/B14510500.png)
2-Methyl-N-[(phenylsulfanyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-[(phenylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a phenylsulfanyl group attached to the nitrogen atom, making it a unique derivative of aniline. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(phenylsulfanyl)methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperature and/or high pressure to ensure high yields.
Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60°C) and uses NaOH as a base. The reaction mechanism suggests an active homogeneous ruthenium complex and β-hydride elimination of methanol as the rate-determining step.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
2-Methyl-N-[(phenylsulfanyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated arenes and strong nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
科学的研究の応用
2-Methyl-N-[(phenylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-N-[(phenylsulfanyl)methyl]aniline involves its interaction with molecular targets and pathways. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with a methyl group attached to the nitrogen atom.
Phenylsulfanylaniline: An aniline derivative with a phenylsulfanyl group attached to the nitrogen atom.
Uniqueness
2-Methyl-N-[(phenylsulfanyl)methyl]aniline is unique due to the presence of both a methyl group and a phenylsulfanyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
62723-85-7 |
|---|---|
分子式 |
C14H15NS |
分子量 |
229.34 g/mol |
IUPAC名 |
2-methyl-N-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-12-7-5-6-10-14(12)15-11-16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChIキー |
SINIWHVMLIDSTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)

![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)




![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)
![1-[(Cyanocarbonyl)amino]-4-(4-isocyanatocyclohexyl)benzene](/img/structure/B14510510.png)
